molecular formula C9H9ClF3N3 B1612685 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 915922-37-1

4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1612685
CAS No.: 915922-37-1
M. Wt: 251.63 g/mol
InChI Key: FCCBRENRXUGWIT-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a versatile chemical scaffold designed for advanced heterocyclic chemistry and drug discovery research. Its structure incorporates a reactive chlorine atom and an electron-withdrawing trifluoromethyl group on the pyrimidine ring, making it a valuable electrophilic building block. This compound is principally employed in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to generate more complex, diverse structures . A prominent application is its use as a key precursor in the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives, a tricyclic system of significant interest in medicinal chemistry for its potential biological activities . The chlorine at the 4-position can be readily displaced by various nucleophiles or utilized in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to introduce aromatic diversity into the core structure . The presence of the pyrrolidin-1-yl group provides steric and electronic modulation, while the trifluoromethyl group enhances metabolic stability and membrane permeability, characteristics highly sought after in the development of agrochemicals and pharmacologically active molecules . Researchers leverage this compound to construct novel libraries of nitrogen-containing heterocycles for screening against biological targets, particularly in oncology, where pyrimidine derivatives are extensively investigated .

Properties

IUPAC Name

4-chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-7-5-6(9(11,12)13)14-8(15-7)16-3-1-2-4-16/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCBRENRXUGWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592206
Record name 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-37-1
Record name 4-Chloro-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution on Chlorinated Pyrimidines

A common method involves starting from 4,6-dichloro-2-(trifluoromethyl)pyrimidine, where the chlorine at the 6-position is displaced by pyrrolidine via nucleophilic aromatic substitution (SNAr), yielding 4-chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine.

Typical reaction conditions:

  • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
  • Temperature: moderate heating or reflux.
  • Base: sometimes a mild base is used to facilitate substitution.
  • Reaction time: several hours to ensure completion.

Stepwise Synthesis via Pyrimidine Precursors

Another route involves:

  • Synthesis of 2-(trifluoromethyl)pyrimidine intermediates.
  • Chlorination at the 4-position using phosphoryl chloride (POCl3).
  • Subsequent nucleophilic substitution with pyrrolidine at the 6-position.

This method is supported by the synthesis of related trifluoromethylated pyrimidine derivatives, where POCl3 is used effectively to chlorinate the pyrimidine ring at the 4-position, followed by amination.

Detailed Preparation Procedure from Literature

A representative synthesis sequence adapted from medicinal chemistry research is summarized below:

Step Reagents & Conditions Description Yield & Notes
1 Starting from 4,6-dichloro-2-(trifluoromethyl)pyrimidine Nucleophilic aromatic substitution with pyrrolidine Formation of 4-chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
2 Solvent: DMF or dichloromethane; temperature: reflux or elevated temperature Reaction time: several hours High yields typically observed (>70%)
3 Purification by column chromatography or recrystallization Isolated pure product Characterization by NMR, MS

This approach leverages the high reactivity of the chlorine at the 6-position towards nucleophilic substitution by pyrrolidine, while the chlorine at the 4-position remains intact.

Related Synthetic Insights from Trifluoromethylated Pyrimidine Chemistry

While direct literature on the exact compound is limited, insights can be drawn from closely related trifluoromethylated pyrimidine derivatives:

  • Chlorination with POCl3: Phosphoryl chloride is a standard reagent for chlorinating pyrimidinones or hydroxypyrimidines at the 4-position, yielding 4-chloropyrimidines with good efficiency.

  • Nucleophilic substitution: Amination at the 6-position is commonly achieved by reacting 4,6-dichloropyrimidines with amines such as pyrrolidine under reflux conditions in polar solvents.

  • Yields and Purity: Reported yields for similar reactions range from 70% to 90%, with purification typically by silica gel chromatography or recrystallization.

Data Table Summarizing Key Reaction Parameters

Parameter Typical Range/Value Comments
Starting Material 4,6-dichloro-2-(trifluoromethyl)pyrimidine Commercially available or synthesized
Nucleophile Pyrrolidine Used in slight excess (1.1-1.5 equiv)
Solvent DMF, dichloromethane, or acetone Polar aprotic solvents preferred
Temperature 60–110 °C (reflux) Ensures reaction completion
Reaction Time 3–12 hours Monitored by TLC or HPLC
Workup Extraction, washing, drying Standard organic workup
Purification Column chromatography or recrystallization Hexane/ethyl acetate or hexane/methanol mixtures
Yield 70–90% Depending on scale and conditions

Additional Notes on Preparation

  • Selectivity: The chlorine at the 6-position is more reactive towards nucleophilic substitution than the 4-position, allowing selective substitution.

  • Safety: Handling of trifluoromethylated compounds and chlorinating agents requires appropriate safety measures.

  • Scale-up: The methods are amenable to gram-scale synthesis with appropriate control of temperature and reaction time.

  • Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent undergoes nucleophilic substitution reactions, enabling functionalization at this position. Key findings include:

Amination with Primary/Secondary Amines

Reaction with amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (DMF, THF) at 80–100°C yields 4-amino derivatives. For example:

  • Reaction with pyrrolidine in DMF at 100°C for 12 h gives 4-pyrrolidino-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine with 85% yield .

  • Piperidine substitution under similar conditions achieves 78% yield.

Alkoxy and Thioether Formation

Alkoxides (e.g., NaOMe, KOtBu) or thiols displace the chloro group in refluxing ethanol:

  • Sodium methoxide in ethanol (reflux, 6 h) produces 4-methoxy derivatives in 70–75% yield .

  • Thiophenol substitution yields 4-phenylthio analogues (65% yield).

Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives:

Boronic AcidCatalystSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄DME8082
4-MethoxyphenylPdCl₂(dppf)THF7076

Data from .

Buchwald–Hartwig Amination

Pd₂(dba)₃/Xantphos catalyzes coupling with aryl amines:

  • Reaction with aniline derivatives at 100°C in toluene yields 4-arylamino products (60–75% yield) .

Hydrolysis of Trifluoromethyl Group

Under acidic conditions (H₂SO₄, 120°C), the trifluoromethyl group hydrolyzes to a carboxylic acid:

  • 6-Trifluoromethyl → 6-carboxy substitution (55% yield).

Oxidation of Pyrrolidine

mCPBA oxidizes the pyrrolidine ring to a pyrrolidone:

  • Yields 2-(2-oxopyrrolidin-1-yl)- derivatives (40–50% yield) .

Cyclization with Hydrazines

Reaction with hydrazine derivatives forms fused pyrimidines:

  • Condensation with methylhydrazine in ethanol yields pyrazolo[3,4-d]pyrimidines (70% yield) .

Ring Expansion

Treatment with NaN₃ in DMF forms tetrazolo[1,5-a]pyrimidines (60% yield).

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes nitration and sulfonation at the 5-position:

ReactionReagentConditionsProductYield (%)
NitrationHNO₃/H₂SO₄0°C, 2 h5-Nitro derivative45
SulfonationSO₃/DCE50°C, 4 h5-Sulfo derivative38

Data from .

Radical Reactions

Under UV light, the chloro group participates in radical alkylation:

  • Reaction with alkanes (e.g., cyclohexane) and AIBN yields 4-alkyl derivatives (30–40% yield).

Coordination Chemistry

The pyrimidine nitrogen and pyrrolidine lone pair enable metal complexation:

  • Forms stable complexes with Cu(II) and Pd(II) in methanol (confirmed by UV-Vis and NMR) .

Key Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SNAr mechanism, facilitated by electron-withdrawing trifluoromethyl and pyrimidine ring .

  • Cross-Coupling : Oxidative addition of Pd(0) to the C–Cl bond is rate-determining (kinetic studies in ).

This reactivity profile highlights the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and materials. Experimental protocols and yields are consistent across peer-reviewed studies[1–7].

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance the selectivity and potency against various cancer cell lines. For instance, a study demonstrated that the trifluoromethyl group significantly affects the compound's biological activity, potentially improving its efficacy against tumor cells .

Antiviral Properties
The compound has also been investigated for antiviral applications. Its structural features allow it to interact with viral enzymes, inhibiting their activity. This makes it a candidate for developing antiviral agents, particularly against RNA viruses .

Agrochemicals

Herbicide Development
The unique structure of this compound positions it as a potential herbicide. The trifluoromethyl group enhances lipophilicity, allowing better penetration into plant tissues. This characteristic is crucial for developing selective herbicides that target specific weed species while minimizing damage to crops .

Insecticidal Activity
Additionally, the compound has shown insecticidal properties in preliminary studies. Its mechanism may involve disrupting the nervous system of target insects, making it valuable for formulating new insecticides .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility is beneficial for synthesizing more complex organic molecules used in pharmaceuticals and materials science .

Synthesis of Novel Compounds
The compound can be utilized to synthesize novel derivatives with tailored properties for specific applications. Researchers have successfully modified its structure to create compounds with enhanced biological activities or improved physical properties .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AnticancerDemonstrated increased potency against cancer cell lines when modified with trifluoromethyl groups .
Study 2HerbicideShowed potential as a selective herbicide with effective penetration into plant tissues .
Study 3Organic SynthesisSuccessfully used as a building block to create complex organic molecules with desirable properties .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural and physicochemical properties of the target compound with analogues:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) CAS Number Key Features/Applications
4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrrolidin-1-yl Trifluoromethyl ~252.65 (calculated) Not specified High-purity fluorinated scaffold
4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine Methylthio (SCH₃) Pyrrolidin-1-yl 229.73 339017-59-3 Discontinued; versatile synthetic intermediate
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine Chloro 4-Trifluoromethylpiperidin-1-yl 265.67 1491288-14-2 Enhanced bioavailability via piperidine ring
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine Cyclopropyl 2-Trifluoromethylphenyl Not specified 1159819-79-0 Aromatic substituent for π-π interactions
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Trifluoromethyl 5,6-Dimethyl Not specified Not specified Steric hindrance from methyl groups

Key Differences and Implications

  • Substituent Position and Reactivity: The target compound’s pyrrolidine at position 2 contrasts with methylthio in ’s analogue. Trifluoromethyl at position 6 (target) vs. position 2 (’s 5,6-dimethyl analogue) alters electronic effects and steric bulk, influencing reactivity in nucleophilic substitutions .
  • Ring Systems and Pharmacokinetics :

    • Piperidine-containing analogues () introduce conformational flexibility and basicity, which may enhance membrane permeability compared to pyrrolidine .
    • Aromatic substituents (e.g., 2-(trifluoromethyl)phenyl in ) could improve binding affinity in hydrophobic enzyme pockets .

Biological Activity

4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C9H9ClF3N3
  • Molecular Weight : 251.64 g/mol
  • CAS Number : 915922-37-1

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
A54915.2Induction of late apoptosis
HCT1169.09Cell cycle arrest in G0/G1 phase

Cholinesterase Inhibition

Another area of interest is the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation. Inhibitors of these enzymes are being investigated for their potential in treating Alzheimer's disease.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound44.66–78.3450.36–88.36

Case Studies

  • In Vitro Studies : A study assessing the cytotoxic effects of various pyrimidine derivatives, including our compound, found significant pro-apoptotic activity against multiple cancer cell lines. The study reported that the compound induced late apoptosis predominantly in A549 cells, with a notable increase in sub-G1 phase cells, indicating effective cell death mechanisms.
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of this compound showed promising results in preventing neuronal cell death through cholinergic modulation, suggesting its potential application in neurodegenerative disorders.

Q & A

Q. What are the critical safety protocols for handling 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling due to potential inhalation hazards .
  • Waste Management : Segregate halogenated waste (e.g., chloro and trifluoromethyl groups) from non-halogenated solvents. Collaborate with certified waste disposal services to comply with EPA guidelines .
  • Spill Mitigation : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis of the chloro substituent.

Q. What are the foundational synthetic routes for preparing this compound?

Methodological Answer:

  • Step 1 : Start with 4,6-dichloro-2-(trifluoromethyl)pyrimidine. React with pyrrolidine in anhydrous DMF at 80°C for 12 hours to substitute the 2-chloro position .
  • Step 2 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Purify by column chromatography (yield: 60–70%) .
  • Key Intermediate : Confirm regioselectivity using 19F^{19}\text{F} NMR (δ –60 to –65 ppm for CF3_3) and 1H^1\text{H} NMR (pyrrolidine protons at δ 1.8–2.1 ppm) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 13C^{13}\text{C} NMR to distinguish between pyrimidine C4 (δ 160–165 ppm) and C6 (δ 105–110 ppm) carbons. The pyrrolidine N–CH2_2 appears at δ 45–50 ppm in 1H^1\text{H} NMR .
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+^+ at m/z 296.1 (calc. 296.07) .
  • HPLC Purity : Use a C18 column (MeCN:H2_2O 70:30, 1 mL/min) with UV detection at 254 nm; retention time ~8.2 minutes .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrrolidine substitution be addressed?

Methodological Answer:

  • Steric and Electronic Factors : The 2-chloro position is more reactive due to electron-withdrawing CF3_3 at C6, which polarizes the pyrimidine ring. Use bulky bases (e.g., DIPEA) to suppress competing C4 substitution .
  • Solvent Optimization : Anhydrous DMF enhances nucleophilicity of pyrrolidine compared to THF, improving C2 selectivity (yield increases by 15–20%) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification : Common byproducts include 4-pyrrolidin-1-yl isomers (5–10% yield). Detect via HPLC-MS and isolate using preparative TLC .
  • Process Optimization : Reduce reaction time to 8 hours and maintain temperatures below 85°C to minimize dimerization (e.g., Ullmann coupling byproducts) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The CF3_3 group deactivates the pyrimidine ring, requiring Pd(PPh3_3)4_4/CuI catalysts for Sonogashira couplings. Typical conditions: 80°C, 18 hours in toluene:Et3_3N (3:1) .
  • Thermal Stability : Monitor for CF3_3 decomposition (TGA shows stability up to 200°C). Use microwave-assisted synthesis to reduce side reactions .

Q. What computational methods predict the compound’s binding affinity in medicinal chemistry studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes). The pyrrolidine moiety shows hydrogen bonding with Asp86 (ΔG = –9.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-31G* level optimizations reveal electron density localization at C4, guiding electrophilic substitution pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

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